molecular formula C32H35N3O3 B11442184 4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No.: B11442184
M. Wt: 509.6 g/mol
InChI Key: RBKIKCFCBUCQRW-UHFFFAOYSA-N
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Description

4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a cyclohexane ring, and a phenethyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid with formamide to produce the quinazolinone structure.

    Attachment of the 2-methylbenzyl Group: The quinazolinone core is then alkylated with 2-methylbenzyl chloride under basic conditions.

    Formation of the Cyclohexanecarboxamide: The intermediate product is reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the carbonyl groups in the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can take place at the phenethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Products may include quinazolinone derivatives with oxidized benzylic positions.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Substituted phenethyl derivatives.

Scientific Research Applications

4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide
  • 4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxylate

Uniqueness

  • Structural Features : The presence of both the quinazolinone core and the cyclohexane ring makes it distinct.
  • Biological Activity : Its unique structure may confer specific biological activities not found in similar compounds.

Properties

Molecular Formula

C32H35N3O3

Molecular Weight

509.6 g/mol

IUPAC Name

4-[[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C32H35N3O3/c1-23-9-5-6-12-27(23)22-34-29-14-8-7-13-28(29)31(37)35(32(34)38)21-25-15-17-26(18-16-25)30(36)33-20-19-24-10-3-2-4-11-24/h2-14,25-26H,15-22H2,1H3,(H,33,36)

InChI Key

RBKIKCFCBUCQRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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